1-phenyl-N-[4-(trifluoromethoxy)phenyl]cyclopentane-1-carboxamide
Description
1-Phenyl-N-[4-(trifluoromethoxy)phenyl]cyclopentane-1-carboxamide is a cyclopentane-based carboxamide derivative characterized by a phenyl substituent at the 1-position of the cyclopentane ring and a 4-(trifluoromethoxy)phenyl group attached via an amide linkage. The trifluoromethoxy (-OCF₃) group is a strongly electron-withdrawing substituent, which enhances lipophilicity and may influence binding interactions in biological systems.
Properties
IUPAC Name |
1-phenyl-N-[4-(trifluoromethoxy)phenyl]cyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO2/c20-19(21,22)25-16-10-8-15(9-11-16)23-17(24)18(12-4-5-13-18)14-6-2-1-3-7-14/h1-3,6-11H,4-5,12-13H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZBJDLQZNDILU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-N-[4-(trifluoromethoxy)phenyl]cyclopentane-1-carboxamide typically involves the reaction of cyclopentanecarboxylic acid with phenyl and trifluoromethoxyphenyl derivatives under specific conditions. The reaction may require catalysts and specific temperature and pressure conditions to ensure the desired product yield .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve scalable synthetic routes that ensure high purity and yield. These methods would typically be optimized for cost-effectiveness and efficiency, using readily available starting materials and reagents .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-N-[4-(trifluoromethoxy)phenyl]cyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-Phenyl-N-[4-(trifluoromethoxy)phenyl]cyclopentane-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-phenyl-N-[4-(trifluoromethoxy)phenyl]cyclopentane-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between the target compound and its analogs:
Structural and Functional Insights
- Cyclopropane analogs, while synthetically accessible (78% yield ), may face limitations due to inherent reactivity .
- Substituent Effects: The trifluoromethoxy group in the target compound confers strong electron-withdrawing effects and lipophilicity, contrasting with the 4-methoxyphenoxy group in (electron-donating, lower lipophilicity) and the tetrazolyl group in (ionizable, enhances solubility). Q203 combines a piperidinylphenyl group with a chloro-ethyl imidazopyridine core, targeting mycobacterial ATP synthase with high specificity.
- Pharmacological Potential: Q203 demonstrates the therapeutic relevance of carboxamides in tuberculosis treatment, suggesting that the target compound’s trifluoromethoxy group could similarly enhance binding to hydrophobic enzyme pockets. However, the absence of a heteroaromatic core (e.g., imidazopyridine in Q203) may limit its spectrum of activity.
- Solubility vs. Stability : Ionic carboxylate salts (e.g., ) improve solubility but may suffer from rapid clearance, whereas carboxamides (target compound, ) balance stability and membrane permeability.
Biological Activity
1-Phenyl-N-[4-(trifluoromethoxy)phenyl]cyclopentane-1-carboxamide, a compound with the CAS number 1024081-90-0, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a cyclopentane ring, a phenyl group, and a trifluoromethoxy substituent, which are critical for its biological interactions.
Research indicates that this compound may exert its biological effects through multiple mechanisms:
- Inhibition of Specific Enzymes : The compound has been identified as an inhibitor of certain enzymes involved in cellular signaling pathways. For instance, it has shown potential in inhibiting glutathione peroxidase 4 (GPX4), which is crucial in regulating oxidative stress within cells .
- Modulation of Signaling Pathways : Preliminary studies suggest that this compound may influence pathways such as NF-κB signaling, which plays a significant role in inflammatory responses and cell survival .
Biological Activity Data
A summary of the biological activity data for this compound is presented in the table below:
Case Studies
Several case studies have investigated the biological effects of this compound:
- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, showing significant inhibition of cell proliferation at concentrations around 25 µM .
- Neuroprotective Effects : Another study explored the neuroprotective potential of this compound in models of neurodegeneration. It was found to reduce neuronal apoptosis induced by oxidative stress, suggesting its utility in neurodegenerative diseases .
Q & A
Q. How to design structure-activity relationship (SAR) studies for analogs?
- Methodological Answer : Synthesize derivatives with substituent variations (e.g., Cl, F, or OCH at the 4-position). Use PCA (principal component analysis) to correlate electronic (Hammett σ) and steric parameters with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
